molecular formula C7H4F2O3 B1365303 3,4-Difluoro-5-hydroxybenzoic acid CAS No. 749230-45-3

3,4-Difluoro-5-hydroxybenzoic acid

Cat. No. B1365303
M. Wt: 174.1 g/mol
InChI Key: MJJFPTDSRAEDCC-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It is a derivative of benzoic acid, which has two fluorine atoms and one hydroxyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid consists of a benzene ring with two fluorine atoms, one hydroxyl group, and one carboxyl group . The exact 3D structure may be viewed using specific software .

Scientific Research Applications

Synthesis of Antimicrobial Drugs

3,4-Difluoro-5-hydroxybenzoic acid is utilized in the synthesis of key intermediates for antimicrobial drugs. A study demonstrated a practical synthesis pathway for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a significant component in preparing 3-quinolinecarboxylic acid drugs used for their antimicrobial properties. This process involves multiple steps such as nitration, esterification, and reduction, achieving a 70% overall yield. The structures of the synthesized compounds were confirmed using various spectroscopy methods, highlighting the compound's role in drug development (Zhang et al., 2020).

Enzymatic Studies and Catalysis

In enzymatic research, 3,4-Difluoro-5-hydroxybenzoic acid has been instrumental in studying the regiospecificity of hydroxylation by enzymes. For instance, a study using 19F NMR explored the hydroxylation of tetrafluoro-4-hydroxybenzoate by p-hydroxybenzoate hydroxylase, revealing insights into the enzymatic mechanism involving sequential oxygenation and dehalogenation steps. This research provides an understanding of the enzyme's catalytic efficiency and its interactions with substrates, demonstrating the compound's utility in biochemical studies (van der Bolt et al., 1997).

Corrosion Inhibition

3,4-Difluoro-5-hydroxybenzoic acid derivatives, like 3-Hydroxybenzoic acid, have been explored as corrosion inhibitors. Research on 3-Hydroxybenzoic acid's effectiveness in preventing corrosion in stainless steel in acidic environments showcases the potential application of its derivatives, including 3,4-Difluoro-5-hydroxybenzoic acid, in material science and engineering. The study delved into the inhibition mechanism, adsorption properties, and efficiency, contributing to the field of corrosion science (Narváez et al., 2005).

Electrochemical Applications

Electrochemical methods using derivatives of 3,4-Difluoro-5-hydroxybenzoic acid have been developed for determining antioxidant capacity. A study employed 4-hydroxybenzoic acid as a trapping agent for photogenerated hydroxyl radicals, leading to the formation of 3,4-dihydroxybenzoic acid. This method was used for quantifying the amount of the reaction product and assessing the antioxidant capacity of various compounds. Such electrochemical approaches demonstrate the compound's relevance in analytical chemistry and biochemistry (Wang et al., 2009).

properties

IUPAC Name

3,4-difluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJFPTDSRAEDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477670
Record name 3,4-Difluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-hydroxybenzoic acid

CAS RN

749230-45-3
Record name 3,4-Difluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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